REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][C:10]1=[O:16]>C(O)C.O>[C:1]1([NH:7][NH:8][C:12]2[CH2:13][CH2:14][NH:9][C:10](=[O:16])[CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(CC(CC1)=O)=O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the solid was filtered off
|
Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)NNC1=CC(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |